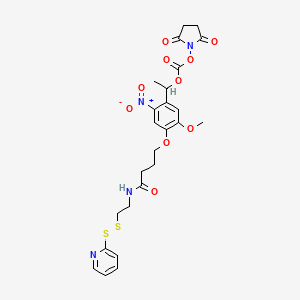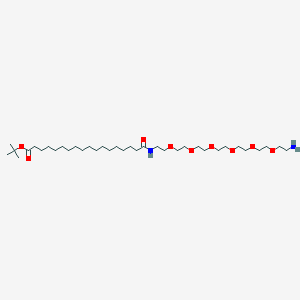
DBCO-PEG2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG2-acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups. This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other applications in chemical biology and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG2-acid typically involves the conjugation of a DBCO group with a PEG chain. The DBCO group is known for its high reactivity in copper-free click chemistry reactions. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and consistency. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to achieve optimal yields. The product is then purified using techniques like chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG2-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications where copper could be toxic .
Common Reagents and Conditions
Reagents: Azide-containing molecules, EDC, HATU
Conditions: Room temperature, aqueous or organic solvents depending on the solubility of the substrates
Major Products
The major products formed from the reactions of this compound are triazole-linked conjugates. These products are formed through the SPAAC reaction between the DBCO group and azide-containing molecules .
Aplicaciones Científicas De Investigación
DBCO-PEG2-acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of DBCO-PEG2-acid involves its ability to undergo SPAAC reactions with azide-containing molecules. This reaction forms a stable triazole linkage, which is used to conjugate various biomolecules and drugs. The DBCO group provides the necessary strain to promote the cycloaddition reaction without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications .
Comparación Con Compuestos Similares
Similar Compounds
- DBCO-PEG1-acid
- DBCO-PEG4-acid
- DBCO-PEG8-acid
- DBCO-PEG12-acid
- DBCO-PEG24-acid
Uniqueness
DBCO-PEG2-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The PEG2 spacer enhances the hydrophilicity of the compound, making it suitable for aqueous environments, while the DBCO group ensures high reactivity in click chemistry reactions .
Propiedades
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c29-24(27-14-16-34-18-17-33-15-13-26(31)32)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLCAESRDHFGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














